3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been synthesized as a novel CDK2 inhibitor, which is an appealing target for cancer treatment . The compound has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .
Synthesis Analysis
The synthesis of this compound involves the annulation of the pyrimidine moiety to the triazole ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . This suggests that it may interact with these proteins in a way that inhibits their function, although the exact mechanism of this interaction is not specified in the search results.科学的研究の応用
Synthesis and Characterization
Research has been conducted on synthesizing novel derivatives containing the triazolo[1,5-a]pyrimidine ring, which involves condensation reactions and characterization through various spectroscopic techniques. For instance, a study focused on synthesizing a pyrimidine derivative exhibiting antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Lahmidi et al., 2019). This synthesis approach and the subsequent characterization methods provide a foundational understanding for further exploration of related compounds in medicinal research.
Antibacterial and Antifungal Activities
Several studies have explored the antibacterial and antifungal activities of compounds bearing the triazolo[1,5-a]pyrimidine ring. For example, new heterocycles incorporating a thiophene moiety synthesized from specific starting materials showed potent activity against certain fungi, outperforming standard drugs in some cases (Mabkhot et al., 2016). These findings suggest that triazolo[1,5-a]pyrimidine derivatives could be promising candidates for developing new antimicrobial agents.
Anticancer and Antitumor Activities
Research on triazolo[1,5-a]pyrimidine derivatives has also revealed potential anticancer and antitumor properties. Compounds synthesized from key intermediates have been evaluated for their cytotoxic effects against cancer cell lines, showing moderate to high activity in some cases. This highlights the potential therapeutic applications of these compounds in cancer treatment (Riyadh, 2011).
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt the cell cycle, preventing the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction results in the halting of the cell cycle, specifically at the G1/S transition, preventing DNA replication and cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal circumstances, CDK2 forms a complex with cyclin E or cyclin A, which is necessary for progression from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the formation of these complexes, thereby halting the cell cycle .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. By halting the cell cycle, the compound prevents the replication of DNA and the division of cells . This can lead to the death of cancer cells, as they are often heavily reliant on rapid cell division for their survival .
将来の方向性
特性
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O2/c1-26-12-16(10-24-26)17-15(5-2-6-20-17)9-22-19(28)29-7-3-4-14-8-21-18-23-13-25-27(18)11-14/h2,5-6,8,10-13H,3-4,7,9H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCOUMTOFTPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。